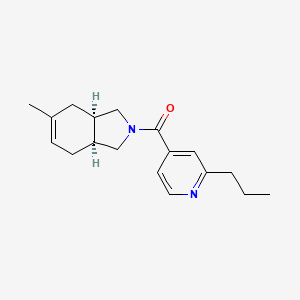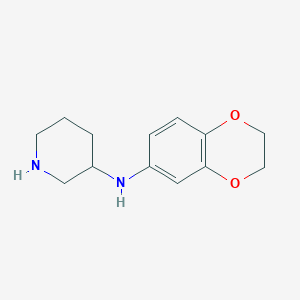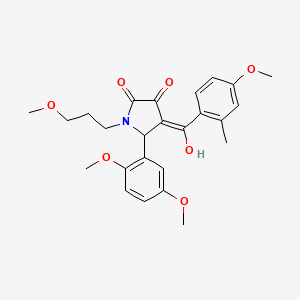![molecular formula C13H16N2O2 B5398194 N-[rel-(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide hydrochloride](/img/structure/B5398194.png)
N-[rel-(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[rel-(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide hydrochloride, commonly known as CPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPA belongs to the class of cyclopentane-based compounds and is known for its ability to selectively target specific receptors in the brain.
作用機序
CPA exerts its therapeutic effects by modulating the activity of specific receptors in the brain. The sigma-1 receptor is involved in regulating various physiological processes, including pain perception, mood, and cognition. CPA has been shown to activate the sigma-1 receptor, leading to the modulation of various downstream signaling pathways. Additionally, CPA has been shown to inhibit the activity of the NMDA receptor, which is involved in regulating synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
CPA has been shown to have a wide range of biochemical and physiological effects in various animal models. It has been shown to have analgesic effects, reduce anxiety and depression-like behaviors, and improve cognitive function. Additionally, CPA has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of CPA is its high selectivity for specific receptors in the brain. This allows for targeted modulation of specific physiological processes, leading to fewer off-target effects. Additionally, CPA has been shown to have good bioavailability and can easily cross the blood-brain barrier, making it an ideal candidate for neurological and psychiatric research.
However, one of the limitations of CPA is its relatively short half-life, which may limit its therapeutic potential in certain applications. Additionally, the synthesis of CPA can be complex and time-consuming, which may limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on CPA. One area of interest is the development of more potent and selective analogs of CPA that can target specific receptors in the brain with greater efficacy. Additionally, further research is needed to understand the precise mechanisms of action of CPA and its potential applications in the treatment of various neurological and psychiatric disorders. Finally, there is a need for more comprehensive studies on the safety and toxicity of CPA, particularly with regard to long-term use and potential side effects.
合成法
The synthesis of CPA involves a series of chemical reactions, starting with the conversion of cyclopentanone to cyclopentanol. The resulting cyclopentanol is then reacted with N-Boc-3-aminopropanol to form N-Boc-3-aminocyclopentanol, which is further converted to N-Boc-3-aminocyclopentanone. Finally, the hydrochloride salt of N-[rel-(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide is obtained by reacting N-Boc-3-aminocyclopentanone with phenylacetyl chloride and hydrochloric acid.
科学的研究の応用
CPA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to selectively target specific receptors in the brain, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor. These receptors are known to play a critical role in regulating various physiological processes, including pain perception, learning, and memory.
特性
IUPAC Name |
N-[(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-10-6-7-11(8-10)15-13(17)12(16)9-4-2-1-3-5-9/h1-5,10-11H,6-8,14H2,(H,15,17)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZUYSLSVJQQPT-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)NC(=O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)NC(=O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-benzothiazol-2-yl[(4-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B5398138.png)
![2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5398145.png)

![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-pyrimidin-2-yloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5398157.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5398170.png)
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]isoxazole-3-carboxamide](/img/structure/B5398176.png)

![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5398188.png)
![N-(3-methyl-1-pyridin-3-ylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5398199.png)
![2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanamide](/img/structure/B5398202.png)
![3-methyl-5-[2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5398211.png)